molecular formula C14H10ClNO4 B5747208 (4-Chlorophenyl) 3-methyl-4-nitrobenzoate

(4-Chlorophenyl) 3-methyl-4-nitrobenzoate

Cat. No.: B5747208
M. Wt: 291.68 g/mol
InChI Key: KFISMFUSDXSHMY-UHFFFAOYSA-N
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Description

(4-Chlorophenyl) 3-methyl-4-nitrobenzoate is an organic compound with the molecular formula C14H10ClNO4 It is a derivative of benzoic acid, where the benzoate group is substituted with a 4-chlorophenyl group and a 3-methyl-4-nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl) 3-methyl-4-nitrobenzoate typically involves the esterification of 3-methyl-4-nitrobenzoic acid with 4-chlorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl) 3-methyl-4-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The ester bond can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: The reduction of the nitro group yields (4-Chlorophenyl) 3-methyl-4-aminobenzoate.

    Reduction: Hydrolysis of the ester bond produces 3-methyl-4-nitrobenzoic acid and 4-chlorophenol.

    Substitution: Substitution of the chlorine atom can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Chlorophenyl) 3-methyl-4-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl) 3-methyl-4-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester bond can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (4-Chlorophenyl) 3-methyl-4-aminobenzoate: A reduction product of the nitro compound.

    (4-Bromophenyl) 3-methyl-4-nitrobenzoate: A similar compound with a bromine atom instead of chlorine.

    (4-Chlorophenyl) 3-methyl-4-hydroxybenzoate: A derivative with a hydroxyl group instead of a nitro group.

Uniqueness

(4-Chlorophenyl) 3-methyl-4-nitrobenzoate is unique due to the presence of both the nitro and ester functional groups, which confer distinct chemical reactivity and potential applications. The combination of these groups makes it a versatile compound for various synthetic and research purposes.

Properties

IUPAC Name

(4-chlorophenyl) 3-methyl-4-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO4/c1-9-8-10(2-7-13(9)16(18)19)14(17)20-12-5-3-11(15)4-6-12/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFISMFUSDXSHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)OC2=CC=C(C=C2)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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